molecular formula C19H23N3S B5780135 N-(4-anilinophenyl)-N'-cyclohexylthiourea

N-(4-anilinophenyl)-N'-cyclohexylthiourea

Cat. No.: B5780135
M. Wt: 325.5 g/mol
InChI Key: GTPLBUCGODOBJL-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-N’-cyclohexylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of an anilinophenyl group attached to a cyclohexylthiourea moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-N’-cyclohexylthiourea typically involves the reaction of 4-anilinophenylamine with cyclohexyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-anilinophenyl)-N’-cyclohexylthiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-N’-cyclohexylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

N-(4-anilinophenyl)-N’-cyclohexylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-N’-cyclohexylthiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-anilinophenyl)-N’-cyclohexylthiourea can be compared with other similar compounds to highlight its uniqueness:

Conclusion

N-(4-anilinophenyl)-N’-cyclohexylthiourea is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable molecule for further research and development.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPLBUCGODOBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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